molecular formula C23H19NO5 B613455 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 182883-41-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B613455
CAS No.: 182883-41-6
M. Wt: 389.4
InChI Key: QBYSEGZHOGZXFO-NRFANRHFSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine or Fmoc-L-tyrosine , is a protected derivative of the amino acid L-tyrosine. Its IUPAC name systematically describes its molecular architecture:

  • Core structure : A tyrosine backbone (4-hydroxyphenylpropanoic acid) modified at the α-amino group.
  • Protecting group : The 9-fluorenylmethoxycarbonyl (Fmoc) moiety, which shields the amine during synthetic processes.

The stereochemistry at the α-carbon is explicitly denoted by the (S) configuration, preserving the L-tyrosine enantiomer’s natural chirality. Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry confirms the presence of:

  • A fluorenylmethyl group (C₁₃H₉–CH₂–) linked via a carbamate bond (–OC(O)N–).
  • A 4-hydroxyphenyl side chain (–C₆H₄–OH).
  • A carboxylic acid terminus (–COOH).
Property Value
Molecular Formula C₂₄H₂₁NO₅
Molecular Weight 403.43 g/mol
CAS Registry Number 92954-90-0
Optical Rotation (α) –22° (c = 1%, DMF)

Historical Development of Fmoc Chemistry

The Fmoc group was pioneered by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive protecting groups like tert-butyloxycarbonyl (Boc). Key milestones include:

  • 1970 : Introduction of Fmoc-Cl (9-fluorenylmethyl chloroformate) for amine protection.
  • 1978 : Adaptation of Fmoc chemistry for solid-phase peptide synthesis (SPPS) by Meienhofer and Sheppard, enabling iterative deprotection with mild bases (e.g., piperidine).
  • 1980s–Present : Widespread adoption in synthesizing acid-sensitive peptides, including glycosylated and phosphorylated variants.

Fmoc’s fluorescence properties further facilitated real-time monitoring of deprotection steps via UV spectroscopy, revolutionizing peptide manufacturing.

Significance in Peptide Research

Fmoc-L-tyrosine is indispensable in SPPS due to:

  • Orthogonal Protection : Compatibility with acid-labile linkers (e.g., Wang resin) and tert-butyl-based side-chain protectors.
  • Minimized Side Reactions : The Fmoc group’s base lability prevents unintended deprotection during acidic cleavage of resin-bound peptides.
  • Versatility : Enables incorporation of modified tyrosine residues (e.g., iodinated, methylated, or nitrated derivatives) for studying protein interactions.

For example, Fmoc-Tyr(tBu)-OH () prevents phenolic acylation during coupling, enhancing synthetic efficiency.

Molecular Composition and Formula (C₂₄H₂₁NO₅)

The molecular formula C₂₄H₂₁NO₅ reflects:

  • Fmoc moiety : C₁₅H₁₁O₂ (fluorenylmethyloxycarbonyl).
  • Tyrosine backbone : C₉H₁₀NO₃ (4-hydroxyphenylpropanoic acid + α-amino group).

Functional Group Analysis :

  • Carbamate (–OC(O)N–) : Links Fmoc to tyrosine’s α-amino group.
  • Phenolic –OH : At the tyrosine para position, often protected as tert-butyl ether in SPPS.
  • Carboxylic Acid (–COOH) : Enables peptide bond formation during chain elongation.

Thermogravimetric analysis (TGA) reveals a melting point of 182–187°C , consistent with crystalline Fmoc-amino acids.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718697
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182883-41-6
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
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Preparation Methods

Stepwise Protection and Coupling

A common approach begins with the preparation of the tyrosine-derived precursor, 2-amino-2-(4-hydroxyphenyl)acetic acid. To avoid side reactions during Fmoc incorporation, the amino group is first protected. The Fmoc group is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic solvent system (e.g., dioxane/water) under basic conditions (pH 8–9) using sodium bicarbonate or NaOH. The reaction proceeds at 0–4°C to minimize racemization, yielding the Fmoc-protated intermediate.

Key Reaction Parameters :

ParameterValue
SolventDioxane/water (1:1)
Temperature0–4°C
BaseNaHCO₃ or NaOH
Reaction Time2–4 hours
Yield75–85%

Side-Chain Hydroxyl Group Management

Unlike conventional tyrosine derivatives where the phenolic hydroxyl is protected (e.g., with tert-butyl groups), this compound retains the free hydroxyl group. To prevent unwanted acylation or oxidation during synthesis, mild reaction conditions are employed. For instance, the use of piperidine for Fmoc deprotection in solid-phase synthesis avoids side-chain modifications.

Solid-Phase Peptide Synthesis (SPPS) Integration

While the compound itself is a solution-phase product, its utility in SPPS necessitates compatibility with resin-bound protocols. The Fmoc group’s orthogonality allows seamless integration into automated peptide synthesizers. Post-incorporation, the phenolic hydroxyl remains unreactive under standard coupling conditions (e.g., HBTU/HOBt activation), ensuring fidelity in peptide chain elongation.

Resin Loading and Cleavage

When used in SPPS, the compound is loaded onto Wang or Rink amide resins via its carboxylic acid group. Cleavage from the resin is achieved using trifluoroacetic acid (TFA) mixtures, which simultaneously remove acid-labile protecting groups (if present). The free hydroxyl group remains intact under these conditions.

Resin Loading Conditions :

ParameterValue
Resin TypeWang resin (hydroxyl group)
Coupling ReagentDIC/HOBt
SolventDMF
Loading Efficiency0.3–0.5 mmol/g

Stereochemical Control and Chiral Purity

The (S)-configuration at the alpha-carbon is critical for biological activity. Enantioselective synthesis is achieved using chiral auxiliaries or enzymatic resolution. For example, lipase-catalyzed kinetic resolution of racemic precursors can yield the desired (S)-enantiomer with >98% enantiomeric excess (ee).

Enzymatic Approaches

Recent advancements employ immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents to resolve intermediates. This method avoids harsh chemical conditions and enhances sustainability.

Enzymatic Resolution Parameters :

ParameterValue
EnzymeCandida antarctica lipase B
Solventtert-Butyl methyl ether
Temperature30°C
ee≥98%

Scalability and Industrial Adaptation

Large-scale production prioritizes cost-effectiveness and yield optimization. Continuous-flow reactors have been adopted to enhance mixing and heat transfer during Fmoc incorporation, reducing reaction times by 40% compared to batch processes.

Continuous-Flow Synthesis

In a representative setup, the precursor and Fmoc-Cl are pumped through a Pd-coated reactor, facilitating rapid coupling at 50°C. This method achieves 90% conversion in 20 minutes, with minimal racemization.

Analytical Characterization

Post-synthesis, the compound is validated using HPLC, mass spectrometry, and NMR. Key spectral data include:

¹H NMR (DMSO-d₆) :

  • δ 7.89 (d, 2H, Fmoc aromatic)

  • δ 7.41 (t, 2H, Fmoc aromatic)

  • δ 7.31 (d, 2H, hydroxyphenyl)

  • δ 6.72 (d, 2H, hydroxyphenyl)

MS (ESI+) :

  • m/z 390.4 [M+H]⁺ (calculated for C₂₃H₁₉NO₅: 389.4).

Challenges and Mitigation Strategies

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation, particularly under basic conditions. Additives like ascorbic acid (0.1% w/v) are included in reaction mixtures to stabilize the compound.

Solubility Limitations

The compound exhibits limited solubility in aqueous buffers (solubility: 2.5 mg/mL in DMSO). Co-solvents such as ethylene glycol or PEG 400 are employed in formulation to enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fl

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, often referred to as Fmoc-4-hydroxyphenylalanine, is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's molecular formula is C25H23NO6C_{25}H_{23}NO_{6} with a molecular weight of approximately 441.46 g/mol. Its structure includes:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A common protecting group in peptide synthesis that stabilizes the amino group.
  • 4-Hydroxyphenyl moiety: Enhances reactivity and potential interactions with biological targets.

Enzyme Interaction and Modulation

Research indicates that compounds with similar structures to this compound can significantly influence enzyme-substrate interactions and modulate various biological pathways. The Fmoc group not only protects the amino group but also enhances binding affinity to specific enzymes and receptors, making it a candidate for therapeutic applications in areas such as:

  • Anticancer activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects : The hydroxyphenyl moiety may contribute to anti-inflammatory properties through modulation of inflammatory pathways.

The biological mechanisms through which this compound exerts its effects include:

  • Binding Interactions : The Fmoc group stabilizes the compound during interactions with enzymes or receptors, facilitating specific biochemical reactions.
  • Influence on Cellular Processes : It has been observed that the compound can impact cellular signaling pathways, gene expression, and metabolic processes by acting as a substrate or inhibitor for various enzymes.

Case Studies and Research Findings

  • Peptide Synthesis Applications :
    • The compound is utilized in peptide synthesis due to its protective properties, allowing for the selective formation of peptide bonds without unwanted side reactions. Studies have demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit enhanced stability and bioactivity compared to their unprotected counterparts.
  • Comparative Studies :
    • A comparative analysis of this compound with other Fmoc-protected amino acids revealed distinct differences in their biological activities, particularly in their binding affinities to target proteins involved in metabolic pathways.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
This compoundFmoc protecting group, 4-hydroxyphenylPotential anticancer and anti-inflammatory effects
Fmoc-L-alanineFmoc protecting groupUsed extensively in peptide synthesis
Fmoc-L-valineFmoc protecting groupNeuroprotective effects observed

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent on α-Carbon Functional Group Modifications Reference CAS/ID
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl Hydroxyl group N/A ()
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 4-methoxyphenyl Methoxy group (enhanced lipophilicity) 1260596-73-3
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid Bromobutanoic acid Bromide substitution (enhanced reactivity) 172169-88-9
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride Aminobutanoic acid Primary amine (enables crosslinking) N/A ()
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazinyl group Tertiary amine (influences solubility and charge) 180576-05-0

Key Observations :

  • Bromide (e.g., 4-bromobutanoic acid) or amine (e.g., 4-aminobutanoic acid) substitutions introduce sites for nucleophilic substitution or conjugation .
  • Piperazinyl derivatives exhibit enhanced solubility in polar solvents due to their tertiary amine structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Optical Rotation ([α]20D) Yield (%) Storage Conditions
This compound ~387.4 (estimated) Not reported N/A Standard ambient conditions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid HCl 403.43 −6.3 (c = 1.8 in DMF) 98 Sealed, dry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride 377.4 Not reported N/A Sealed, dry, room temperature

Key Observations :

  • Optical rotation values (e.g., −6.3 to −8.3 in DMF) confirm enantiomeric purity in synthesized analogs .
  • Hydrochloride salts (e.g., 4-aminobutanoic acid derivative) require dry storage to prevent hydrolysis .

Table 3: Hazard Comparison

Compound GHS Hazard Statements Precautionary Measures
This compound Not fully characterized Standard lab precautions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid H302, H315, H319 Avoid skin/eye contact; use PPE
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid No data available Handle under ventilation

Key Observations :

  • Methoxy-oxobutanoic acid derivatives pose risks of acute toxicity (H302) and irritation (H315/H319) .
  • Piperazinyl analogs lack complete hazard data, necessitating cautious handling .

Q & A

Q. What is the role of the Fmoc group in this compound's applications in peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino acid's α-amine during solid-phase peptide synthesis (SPPS). It enables orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections. This facilitates sequential peptide elongation while minimizing unwanted side reactions .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1 : Protection of the amino group with Fmoc-Cl in anhydrous DMF or THF using a base (e.g., Na₂CO₃) at 0–25°C.
  • Step 2 : Coupling of the 4-hydroxyphenylacetic acid moiety via carbodiimide-mediated activation (e.g., DCC/HOBt).
  • Step 3 : Purification via reversed-phase HPLC to achieve >95% purity .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity and detect by-products .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as H335).
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis protocols for this compound?

  • Resin selection : Use Wang or Rink amide resin for C-terminal carboxyl anchoring.
  • Coupling efficiency : Employ HATU/Oxyma Pure as activators to reduce racemization.
  • Real-time monitoring : Use Kaiser or chloranil tests to confirm coupling completion .

Q. What strategies address solubility challenges in aqueous/organic systems?

  • Co-solvent systems : Use DMSO (10–20%) in aqueous buffers to enhance solubility.
  • Structural modifications : Introduce PEGylated spacers or charged residues (e.g., Lys) to improve hydrophilicity .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Conduct accelerated stability studies :

  • pH stability : Incubate in buffers (pH 2–10) at 25°C/37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C) .

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Reproduce conditions : Validate assay protocols (e.g., cell lines, incubation times).
  • Orthogonal validation : Cross-check activity using SPR (surface plasmon resonance) and fluorescence polarization assays .

Q. What methodological considerations apply to custom modifications (e.g., halogenation, fluorination)?

  • Regioselective halogenation : Use N-bromosuccinimide (NBS) in DCM under inert atmosphere.
  • Fluorination : Employ Deoxo-Fluor or DAST for introducing CF₃ groups while preserving Fmoc protection .

Q. What catalytic methods improve stereochemical control during synthesis?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL) with Pd or Cu catalysts for enantioselective coupling.
  • Dynamic kinetic resolution : Apply enzymatic catalysts (e.g., lipases) to racemic mixtures .

Q. What are best practices for assessing in vivo stability and metabolic fate?

  • Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track compound distribution in animal models.
  • Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free Fmoc-OH) in plasma .

Notes

  • Contradictions in safety data (e.g., H302 vs. H335 classifications) require lab-specific risk assessments .
  • Structural analogs (e.g., methoxy vs. hydroxy substitutions) may require tailored synthetic adjustments .

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